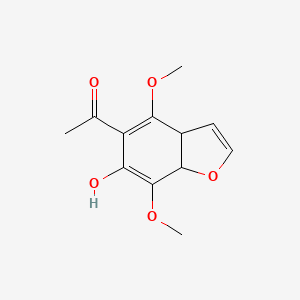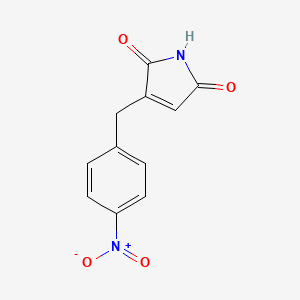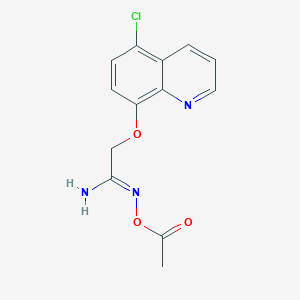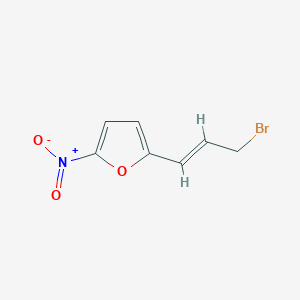![molecular formula C11H18N2O4S B12896549 (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a pyrrolidine ring and a sulfanylpropanoyl group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pyrrolidine derivative with a sulfanylpropanoyl chloride, followed by the introduction of the propanoic acid moiety through a series of reactions involving protection and deprotection steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize the yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
Aplicaciones Científicas De Investigación
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid
- (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]butanoic acid
Uniqueness
What sets (2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C11H18N2O4S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C11H18N2O4S/c1-7(11(16)17)12-10(15)8-3-2-5-13(8)9(14)4-6-18/h7-8,18H,2-6H2,1H3,(H,12,15)(H,16,17)/t7-,8-/m0/s1 |
Clave InChI |
YTHMQCRRNDEVGR-YUMQZZPRSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CCS |
SMILES canónico |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


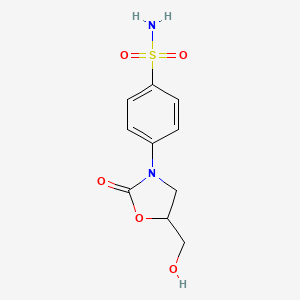
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
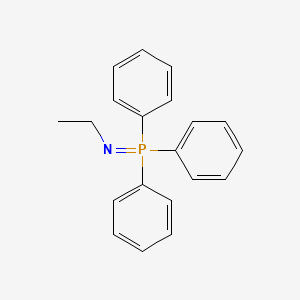
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
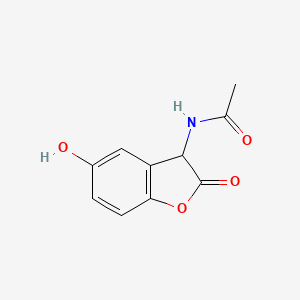
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
